

Thermodynamic Landscape of Dicyclohexylmethane Hydrogenation and Dehydrogenation: A Technical Guide

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Compound of Interest

Compound Name: Dicyclohexylmethane

Cat. No.: B1201802

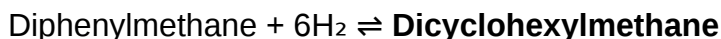
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the hydrogenation and dehydrogenation of **dicyclohexylmethane**, a key reaction in the context of Liquid Organic Hydrogen Carriers (LOHCs). Understanding the thermodynamics of this reversible process is crucial for the design and optimization of hydrogen storage and release systems. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the reaction pathway.

Reaction Overview

The reversible hydrogenation of diphenylmethane to **dicyclohexylmethane** and its corresponding dehydrogenation are central to its application as a hydrogen carrier. The reaction can be represented as follows:



The thermodynamic parameters of this equilibrium, including enthalpy, entropy, and Gibbs free energy, dictate the conditions required for efficient hydrogen storage (hydrogenation) and release (dehydrogenation).

Thermodynamic Data

A critical evaluation of the available thermodynamic data reveals some inconsistencies in the literature. However, recent comprehensive studies have provided a more consistent set of values. The following tables summarize the key thermodynamic parameters for the dehydrogenation of **dicyclohexylmethane**.

Table 1: Standard Molar Enthalpy of Dehydrogenation of **Dicyclohexylmethane** at T = 298.15 K

Thermodynamic Parameter	Value (kJ·mol ⁻¹)	Source
$\Delta_r H^\circ(\text{liq})/\text{H}_2$	67.3	[1]
$\Delta_r H^\circ(\text{liq})/\text{H}_2$	65.3	[1]
$\Delta_r H^\circ(\text{liq})/\text{H}_2$	153.4	[1]

Note: The different values reported in the literature highlight the challenges in obtaining consistent thermochemical data. The value of 67.3 kJ·mol⁻¹ is a result of a recent comprehensive study combining experimental and computational methods.[\[1\]](#)

Table 2: Enthalpies of Formation and Vaporization of **Dicyclohexylmethane** at T = 298.15 K

Thermodynamic Parameter	Value (kJ·mol ⁻¹)	Source
$\Delta_f H^\circ(\text{g})$	-242.4 ± 2.0	[1]
$\Delta_f H^\circ(\text{liq})$	-307.1 ± 2.2	[1]
$\Delta_{\text{lg}} H^\circ$	64.7 ± 1.0	[1]

Experimental Protocols

The determination of the thermodynamic data presented above relies on a combination of experimental techniques and quantum chemical calculations.

Experimental Determination of Thermophysical Properties

A study by Kremer et al. focused on the experimental determination of thermophysical properties of the diphenylmethane/**dicyclohexylmethane** LOHC system.[2]

- **Sample Preparation:** The substances were used as obtained from the supplier without further purification. The purity was checked by gas chromatography.
- **Density Measurements:** A high-temperature, high-pressure vibrating tube densimeter was used. The instrument was calibrated using vacuum, air, and water.
- **Viscosity and Interfacial Tension:** Surface light scattering (SLS) was employed for the absolute determination of liquid viscosity and interfacial tension.[2] This contactless, optical technique analyzes the temporal behavior of light scattered from microscopic surface fluctuations.[2]
- **Vapor Pressure:** Measurements were performed using a static method in a high-temperature, high-pressure equilibrium apparatus.

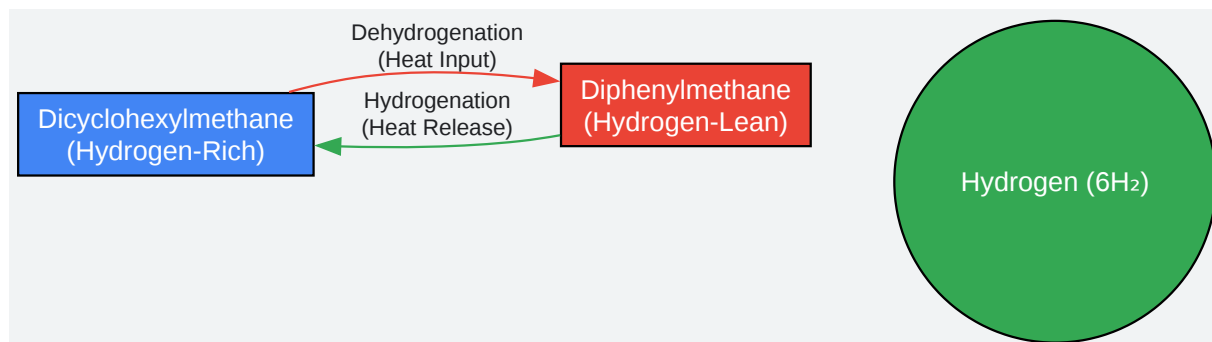
Thermochemical Studies

A comprehensive thermodynamic study by Verevkin et al. utilized a combination of experimental methods and quantum chemical calculations to resolve inconsistencies in the existing data for **dicyclohexylmethane**. [1]

- **Calorimetry:** Combustion calorimetry is a common method for determining the enthalpy of formation of organic compounds.
- **Transpiration Method:** This technique is used to measure vapor pressures at different temperatures, from which the enthalpy of vaporization can be derived.
- **Quantum Chemical Calculations:** High-level quantum chemical calculations were used to validate the experimental results and to provide a consistent set of thermochemical data.[1]

Reaction Pathway Visualization

The following diagram illustrates the reversible hydrogenation and dehydrogenation of **dicyclohexylmethane**.



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Caption: Reversible hydrogenation and dehydrogenation of **dicyclohexylmethane**.

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References

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